5-Phenyl-1,3-thiazole-4-sulfonamide

Antitumor screening NCI 60 cell panel Thiazole sulfonamide SAR

Procure 5-phenyl-1,3-thiazole-4-sulfonamide as the direct precursor to 5-phenyl-1,3-thiazole-4-sulfonyl chloride for systematic synthesis of N-substituted sulfonamide derivatives. This validated pathway, demonstrated by Severin et al. (2022), transforms an inactive scaffold (mean GP 100.55%) into potent antitumor candidates (RXF 393 GP 9.28%). The 5-phenyl-4-sulfonamide pattern is non-interchangeable, dictating sulfonyl chloride geometry and amine coupling sterics. Use as negative control baseline in NCI 60 screening or as a model substrate for Lawesson's reagent-mediated cyclization development.

Molecular Formula C9H8N2O2S2
Molecular Weight 240.3
CAS No. 2471178-63-7
Cat. No. B2930646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyl-1,3-thiazole-4-sulfonamide
CAS2471178-63-7
Molecular FormulaC9H8N2O2S2
Molecular Weight240.3
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N=CS2)S(=O)(=O)N
InChIInChI=1S/C9H8N2O2S2/c10-15(12,13)9-8(14-6-11-9)7-4-2-1-3-5-7/h1-6H,(H2,10,12,13)
InChIKeyFNCIPENUMRZABT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenyl-1,3-thiazole-4-sulfonamide (CAS 2471178-63-7): Structural Features and Antitumor Screening Profile for Research and Procurement Screening


5-Phenyl-1,3-thiazole-4-sulfonamide is a heterocyclic sulfonamide bearing a phenyl substituent at the thiazole 5-position and a primary sulfonamide group at the 4-position (C₉H₈N₂O₂S₂, MW 240.30). The compound serves as both a pharmacologically testable entity and a key synthetic intermediate for generating diverse sulfonamide derivatives through the corresponding sulfonyl chloride [1]. In the NCI 60 human tumor cell line panel, the unsubstituted parent compound 12 exhibited an average growth percentage (GP) of 100.55% at 1×10⁻⁵ M, indicating essentially no net growth inhibition across the panel, with the single most sensitive line, SNB-75 (CNS), reaching only 77.85% GP [1]. This low intrinsic activity defines the compound as a scaffold for derivatization rather than a standalone bioactive agent, which directly shapes its procurement rationale.

Why 5-Phenyl-1,3-thiazole-4-sulfonamide (CAS 2471178-63-7) Cannot Be Interchanged with Generic Thiazole Sulfonamides or Positional Isomers for Anticancer Lead Generation


Substituting 5-phenyl-1,3-thiazole-4-sulfonamide with a generic thiazole-4-sulfonamide, a 2-phenyl positional isomer, or an alkyl-substituted analog fails because the 5-phenyl group is not a passive substituent: it dictates the geometry of the sulfonyl chloride intermediate, controls the steric environment during amine coupling, and profoundly influences the antitumor growth-inhibition profile of the resulting derivatives [1]. Within the same study, simply replacing the 4-sulfonamide substituent with a 4-methylpiperidine group (compound 14c) transformed an essentially inactive scaffold (average GP 100.55%) into a compound that suppressed the renal cancer line RXF 393 to GP 9.28% [1]. This demonstrates that the precise 5-phenyl-4-sulfonamide substitution pattern is a non-interchangeable starting point for the structure–activity relationship (SAR) that drives antitumor potency in this chemical series.

Quantitative Differentiation Evidence for 5-Phenyl-1,3-thiazole-4-sulfonamide Against Closest Analogs: NCI 60 Panel Data and Derivative SAR


NCI 60 Cell Line Growth Inhibition: Parent Sulfonamide (12) vs. 4-Methylpiperidine Derivative (14c)

In a direct head-to-head comparison within the same NCI 60-cell-line screen at 1×10⁻⁵ M, unsubstituted 5-phenyl-1,3-thiazole-4-sulfonamide (compound 12, NSC 829993) showed an average GP of 100.55% (GP range 77.85–109.32%), indicating no meaningful growth inhibition. Its 4-methylpiperidine derivative 14c (NSC 829989) achieved an average GP of 81.99% with individual cell line GP values as low as 9.28% in RXF 393 renal cancer and 25.52% in RPMI-8226 leukemia [1]. This represents an 18.6 percentage-point improvement in mean GP and demonstrates that the parent sulfonamide is an essential but intrinsically inactive precursor that acquires potent, cell-line-selective antitumor activity only upon derivatization of the sulfonamide group.

Antitumor screening NCI 60 cell panel Thiazole sulfonamide SAR

Antitumor Potency in Colon Cancer: Parent Sulfonamide (12) vs. 1-(3-Chlorophenyl)piperazine Derivative (14h)

In the same NCI 60 screen, the 1-(3-chlorophenyl)piperazine derivative 14h (NSC 829997) exhibited a mean GP of 91.97% with selective activity against colon cancer lines, achieving GP values of 68.13% in HT29, 73.77% in HCT-116, and 75.94% in HCT-15, whereas the parent sulfonamide 12 showed no colon-line selectivity and a mean GP of 100.55% [1]. The derivative 14h reduced HT29 colon cancer cell growth by 31.87% relative to control, while the parent compound 12 produced negligible change (GP ~100%). This colon-line selectivity is a direct consequence of the 3-chlorophenylpiperazine sulfonamide substitution and is absent in the unsubstituted parent.

Colon cancer Thiazole sulfonamide Growth inhibition

Synthetic Versatility: 5-Phenyl-1,3-thiazole-4-sulfonamide as a Common Intermediate for Structure–Activity Relationship Libraries

The Severin et al. (2022) study demonstrated that 5-phenyl-1,3-thiazole-4-sulfonamide 12 is produced from 5-phenyl-1,3-thiazole-4-sulfonyl chloride by reaction with ammonia, and the same sulfonyl chloride intermediate was used to generate at least ten distinct sulfonamide derivatives (14a–14k, 15a–15d) by coupling with primary/secondary amines and piperazines [1]. In contrast, many commercially available thiazole-4-sulfonamides such as 2-phenyl-1,3-thiazole-4-sulfonamide or 2-methyl-5-phenyl-1,3-thiazole-4-sulfonamide do not have a published, peer-reviewed synthetic route to the corresponding sulfonyl chloride with demonstrated conversion to a broad antitumor screening library. The 5-phenyl substitution pattern is critical because the synthetic route via Lawesson's reagent cyclization and oxidative chlorination of the benzyl sulfide intermediate is specifically enabled by the 5-phenyl group [1].

Medicinal chemistry Sulfonamide library synthesis Thiazole derivatization

Research and Industrial Application Scenarios for 5-Phenyl-1,3-thiazole-4-sulfonamide (2471178-63-7) Supported by Quantitative Evidence


Medicinal Chemistry: Parent Scaffold for Antitumor Sulfonamide Library Synthesis

Procure 5-phenyl-1,3-thiazole-4-sulfonamide as the direct precursor to 5-phenyl-1,3-thiazole-4-sulfonyl chloride for the systematic synthesis of N-substituted sulfonamide derivatives. The Severin et al. (2022) study demonstrated that this approach yields compounds with single-cell-line GP values as low as 9.28% (RXF 393 renal cancer, derivative 14c) from an initially inactive parent (mean GP 100.55%) [1]. This validated pathway enables SAR exploration of amine/piperazine diversity space.

Reference Standard for NCI 60 In Vitro Antitumor Screening of Thiazole-4-Sulfonamide Series

Use compound 12 (NSC 829993) as the inactive reference baseline in NCI 60 screening campaigns. Its well-characterized profile—mean GP 100.55%, GP range 77.85–109.32%, selective sensitivity only in SNB-75 (CNS) at 77.85% GP [1]—provides a reproducible negative control for quantifying the activity gain achieved by sulfonamide derivatization. This baseline is essential for distinguishing true SAR signals from assay noise in thiazole-sulfonamide anticancer programs.

Synthetic Methodology Development: Lawesson's Reagent Cyclization Route to 5-Arylthiazole-4-sulfonamides

Utilize 5-phenyl-1,3-thiazole-4-sulfonamide as a model substrate for optimizing the Lawesson's reagent-mediated cyclization and oxidative chlorination sequence reported by Severin et al. [1]. The published procedure provides a preparative-scale route to the sulfonyl chloride intermediate, making it suitable for process chemistry development aimed at kilogram-scale production of 5-arylthiazole-4-sulfonamide building blocks.

Computational Chemistry: Docking Template for Thiazole-Sulfonamide Kinase and Protease Inhibitor Design

The 5-phenyl-1,3-thiazole-4-sulfonamide core, with its distinct 5-phenyl substitution and 4-sulfonamide pharmacophore, has been proposed as a scaffold for targeting kinases (PI3Kα, Raf) and the ATG4B protease implicated in cancer [1]. The availability of NCI 60 GP data for the parent and multiple derivatives enables the construction of quantitative SAR models for in silico screening and lead optimization.

Quote Request

Request a Quote for 5-Phenyl-1,3-thiazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.